molecular formula C6H4N2O4 B1347128 3,6-Pyridazinedicarboxylic acid CAS No. 57266-70-3

3,6-Pyridazinedicarboxylic acid

Cat. No. B1347128
CAS RN: 57266-70-3
M. Wt: 168.11 g/mol
InChI Key: FJPJFQGISLJONZ-UHFFFAOYSA-N
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Description

3,6-Pyridazinedicarboxylic acid, also known as pyridazine-3,6-dicarboxylic acid, is a chemical compound with the molecular formula C6H4N2O4 . It has a molecular weight of 168.11 g/mol . The compound is used in the synthesis of various coordination polymers .


Synthesis Analysis

The synthesis of 3,6-Pyridazinedicarboxylic acid-related compounds has been reported in several studies. For instance, a study described the synthesis of a series of fully bio-based alternatives based on 2,4-, 2,5-, and 2,6-pyridinedicarboxylic acid-derived polymers produced via enzymatic catalysis .


Molecular Structure Analysis

The molecular structure of 3,6-Pyridazinedicarboxylic acid consists of a pyridazine ring with carboxylic acid groups attached at the 3rd and 6th positions . The InChI code for the compound is 1S/C6H4N2O4/c9-5(10)3-1-2-4(6(11)12)8-7-3/h1-2H,(H,9,10)(H,11,12) .


Physical And Chemical Properties Analysis

3,6-Pyridazinedicarboxylic acid has a molecular weight of 168.11 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 168.01710661 g/mol . The topological polar surface area of the compound is 100 Ų .

Scientific Research Applications

Anion-π Interactions in Self-Assembly Reactions

  • Context : Anion-π interactions involving 3,6-Pyridazinedicarboxylic acid derivatives play a crucial role in self-assembly reactions. These interactions significantly influence the structural motifs of Ag(I) complexes formed with π-acidic aromatic rings.
  • Insight : Complexes with different structural motifs are formed depending on the π-acidity of the ligand central ring and the anions involved. These complexes exhibit varying electron-rich characteristics and anion-π interaction strengths, as demonstrated in compounds like bptz and bppn (Schottel et al., 2006).

Crystal Structure and Synthesis

  • Context : The crystal structure of pyridazine-3,6-dicarboxylic acid has been extensively studied, and new synthetic routes have been developed.
  • Insight : These studies not only provide a deeper understanding of the molecular structure but also pave the way for the synthesis of various polyaza derivatives (Sueur et al., 1987).

Electrochemical Behavior

  • Context : The electrochemical behavior of 1,2-dihydropyridazine-3,6-dione in various solvents reveals insights into its stability and reactivity.
  • Insight : These studies indicate that pyridazine-3,6-dione undergoes oxidative ring cleavage, forming compounds like maleic acid. The rate of this cleavage varies with the solvent used (Varmaghani & Nematollahi, 2011).

Microwave-Assisted Synthesis

  • Context : Microwave-assisted synthesis methods have been applied to create 3,6-Di(pyridin-2-yl)pyridazines, showing the influence of this technique on cycloaddition reactions.
  • Insight : This method significantly accelerates the synthesis process, offering an alternative route for creating (substituted) pyridazines (Hoogenboom et al., 2006).

Polymorphic Forms and Interactions

  • Context : The polymorphic forms of pyridazine-3,6-dicarboxylic acid monohydrate have been explored to understand their molecular interactions.
  • Insight : Studies reveal detailed information about dihedral angles, hydrogen bonds, and van der Waals interactions, contributing to the knowledge of crystallography and molecular architecture (Starosta & Leciejewicz, 2004).

Synthesis and Characterization of Novel Derivatives

  • Context : Research has focused on synthesizing and characterizing novel substituted 3,6-Di(2-pyridyl)pyridazine metal-coordinating ligands.
  • Insight : These compounds are analyzed through various spectroscopic techniques and X-ray crystallography, demonstrating their potential in forming complex metal structures (Hoogenboom et al., 2003).

Anion-π Interactions in Supramolecular Architectures

  • Context : The anion-π interaction between π-acidic aromatic systems and anions has been identified as a significant element in supramolecular chemistry.
  • Insight : These interactions are essential in the design of selective anion receptors, hosts, colorimetric sensors, and catalysts, influencing the final architectures of supramolecular systems (Chifotides & Dunbar, 2013).

Water Oxidation Catalysts

  • Context : Research has been conducted to develop Ru complexes for water oxidation using 3,6-Pyridazinedicarboxylic acid derivatives.
  • Insight : These studies have shown promising results in oxygen evolution, demonstrating the potential of these compounds in catalysis and environmental applications (Zong & Thummel, 2005).

Organic Synthesis and Chemical Biology

  • Context : The use of 3,6-Pyridazinediones in organic synthesis and chemical biology has been overviewed, highlighting their properties and applications.
  • Insight : These compounds have been utilized in various fields, including medicinal chemistry, demonstrating their versatility and importance in scientific research (Lee et al., 2016).

Future Directions

Future research directions could involve the exploration of 3,6-Pyridazinedicarboxylic acid in the synthesis of new coordination polymers and its potential applications in various fields.

properties

IUPAC Name

pyridazine-3,6-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O4/c9-5(10)3-1-2-4(6(11)12)8-7-3/h1-2H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJPJFQGISLJONZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30306224
Record name 3,6-Pyridazinedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30306224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Pyridazinedicarboxylic acid

CAS RN

57266-70-3
Record name 3,6-Pyridazinedicarboxylic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174675
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,6-Pyridazinedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30306224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
DL Boger, JS Panek, M Patel - Organic Syntheses, 2003 - Wiley Online Library
Preparation and Diels‐Alder reaction of a reactive, electron‐deficient heterocyclic azadiene: dimethyl 1,2,4,5‐tetrazine‐3,6‐dicarboxylate. 1,2‐diazine (dimethyl 4‐phenyl‐1,2‐diazine‐3…
Number of citations: 75 onlinelibrary.wiley.com
Y Li, X Zhou, ZL Chen, HH Zou, FP Liang - Polyhedron, 2016 - Elsevier
A new N-acyl-salicylhydrazide ligand, N,N′-bis(2-salicyloyl)-3,6-pyridazinedicarboxylic acid dihydrazide (H 6 L), was designed and synthesized. The reactions of H 6 L with CoSO 4 ·…
Number of citations: 5 www.sciencedirect.com
LK Thompson, CJ Matthews, L Zhao… - Journal of the …, 2001 - pubs.rsc.org
Two flexible `polytopic' ligands take part in self assembly reactions with Ni(II) salts to produce helical structures, with `incomplete' metal ion coordination, and the occupancy of empty …
Number of citations: 3 pubs.rsc.org
B Ivanova - Journal of Molecular Structure, 2023 - Elsevier
We defend argumentation that entitled compound (1) (CCDC 1576255) crystallizes into centrosymmetric space-group type P2 1 /n as reported, previously [J. Mol. Struct. 1248 (2022) …
Number of citations: 4 www.sciencedirect.com

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